1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea
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Overview
Description
N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA typically involves the reaction of 1-methyl-4-phenylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methyl-4-phenylpiperidine and phenyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid.
N-Phenyl-4-piperidinamine: A precursor in the synthesis of various piperidine derivatives.
N-Phenethyl-4-piperidone: Another piperidine derivative with different pharmacological properties.
Uniqueness
N-[(1-METHYL-4-PHENYL-4-PIPERIDYL)METHYL]-N’-PHENYLUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a urea moiety and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C20H25N3O/c1-23-14-12-20(13-15-23,17-8-4-2-5-9-17)16-21-19(24)22-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H2,21,22,24) |
InChI Key |
IFSWCUVROCICDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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